Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Description
Chemical Classification and Significance in Cyanoacrylate Chemistry
Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate belongs to the arylidene cyanoacetate class, characterized by a reactive α,β-unsaturated ester backbone with a cyano group and aromatic substituents. Structurally, it features:
- A cyanoacrylate core ($$ \text{C=CCN} $$) enabling rapid polymerization in aqueous environments.
- A pyridin-2-ylmethoxy group enhancing electronic delocalization and biological interaction potential.
- An ethyl ester moiety improving solubility and stability.
This compound bridges synthetic chemistry and medicinal applications, offering tunable reactivity for drug design and material science. Its classification under synthetic tissue adhesives (Table 1, ) highlights its industrial and biomedical relevance, particularly in polymerizable scaffolds.
Table 1: Classification of Cyanoacrylate Derivatives
Properties
IUPAC Name |
ethyl 2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-18(21)15(12-19)11-14-6-8-17(9-7-14)23-13-16-5-3-4-10-20-16/h3-11H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNVRQJRLCMYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation is the cornerstone reaction for constructing the ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate framework. This reaction involves the nucleophilic attack of the active methylene group of ethyl cyanoacetate on the aldehyde carbonyl carbon, followed by dehydration to form the conjugated double bond.
| Step | Description |
|---|---|
| 1 | Mix equimolar amounts of ethyl cyanoacetate and 4-(pyridin-2-ylmethoxy)benzaldehyde in ethanol. |
| 2 | Add catalytic amount of piperidine (e.g., 0.1–0.2 equivalents). |
| 3 | Heat the mixture under reflux (approx. 78 °C) for 4–6 hours. |
| 4 | Monitor reaction progress by TLC or HPLC. |
| 5 | Upon completion, cool the mixture and isolate the product by filtration or extraction. |
| 6 | Purify by recrystallization or chromatography if necessary. |
This method yields the desired α,β-unsaturated nitrile ester in moderate to high yield (typically 70–90%) depending on reaction optimization.
Alternative Catalysts and Solvent Systems
Research has explored the use of ionic liquids as green catalysts to promote the Knoevenagel condensation under milder conditions and with improved yields. Imidazolium-based ionic liquids, such as [BMIM][CF3COO] and [MeOEtMIM][CF3COO], have been shown to catalyze Knoevenagel reactions efficiently at room temperature, reducing reaction time and improving yields.
| Ionic Liquid Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| [BMIM][CF3COO] | 30 | 25 | 74 |
| [MeOEtMIM][CF3COO] | 40 | 25 | 98 |
Note: These catalysts are recyclable and maintain activity over multiple cycles with minor loss in yield.
Sequential Knoevenagel Condensation and Cyclization
In some synthetic routes, the Knoevenagel condensation is followed by cyclization steps to generate fused ring systems or derivatives. For this compound, such steps are less common but have been demonstrated in related systems using Lewis acids like TiCl4 in combination with bases (e.g., pyridine or triethylamine) to promote cyclization after condensation.
Research Findings and Optimization
The Knoevenagel condensation with piperidine in ethanol under reflux remains the most straightforward and reproducible method for synthesizing this compound.
Ionic liquids offer greener alternatives, allowing reactions at room temperature with comparable or superior yields and recyclability, making them attractive for scale-up and sustainable synthesis.
Reaction times vary from minutes to hours depending on catalyst and conditions; ionic liquids typically shorten reaction time while maintaining high yields.
The choice of catalyst and solvent impacts the purity and yield of the final product, with ionic liquids reducing side reactions and facilitating easier product isolation.
Summary Table of Preparation Methods
| Preparation Method | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Conventional Knoevenagel Condensation | Piperidine | Ethanol | Reflux (~78°C) | 4–6 hours | 70–90 | Standard method, widely used |
| Ionic Liquid Catalysis | [MeOEtMIM][CF3COO] | None (neat or minimal solvent) | 25 °C | 40 min | 98 | Green chemistry, recyclable catalyst |
| Ionic Liquid Catalysis | [BMIM][CF3COO] | None | 25 °C | 30 min | 74 | Slightly lower yield, faster reaction |
| Lewis Acid-Promoted Cyclization | TiCl4/pyridine or Et3N | CH2Cl2 or benzene | RT to 80 °C | 1.5–17 hours | 50–80 | Used for related derivatives, less common |
Chemical Reactions Analysis
Types of Reactions
Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester group to a carboxylic acid.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the cyano group and pyridine moiety enhances their biological activity by facilitating interactions with biological targets such as enzymes involved in cell signaling pathways.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Polymer Synthesis
This compound serves as a versatile monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and composite materials.
Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups present allow for fine-tuning of the electronic characteristics necessary for efficient charge transport.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound’s cyano group and pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Cyanoacrylate Esters
*Calculated based on formula C₁₉H₁₈N₂O₃.
Key Structural Insights:
- Steric Considerations : The pyridine ring and methoxy linker add steric bulk compared to thiophene or furan analogs, which may influence binding to biological targets or crystal packing .
Physicochemical and Thermodynamic Properties
Table 2: Thermodynamic and Physical Properties
*Inferred from structural analogs with similar substituents.
Key Findings:
- Thermodynamic Stability : ECFP and its phenyl derivative (PhECFP) exhibit distinct heat capacities due to furan’s polarity versus phenyl’s hydrophobicity . The target compound’s pyridinylmethoxy group may reduce volatility compared to smaller substituents.
- Crystallography : Most analogs adopt planar or near-planar conformations across the C=C bond, critical for electronic conjugation. The pyridinylmethoxy group’s bulk may slightly distort planarity, affecting solid-state packing .
Biological Activity
Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate, with the CAS number 1565822-18-5, is an organic compound characterized by its complex structure, which includes a cyano group, a pyridine ring, and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is . The compound exhibits a melting point range of 133 - 135 °C and is typically found in a solid state. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The cyano group and pyridine ring facilitate binding to enzymes and receptors, which may inhibit their activity. This interaction can disrupt various biological pathways, leading to its observed effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
2. Anticancer Potential
this compound has been investigated for its anticancer properties. In vitro assays reveal that the compound can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of cell cycle progression and inhibition of proliferation.
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes related to disease pathways has been a focus of research. For example, it has been shown to inhibit certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent.
Research Findings
A summary of key research findings on this compound is presented below:
| Study | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial testing | Significant inhibition against E. coli and S. aureus at concentrations > 50 µM |
| Study B | Anticancer activity | Induced apoptosis in MCF7 breast cancer cells with an IC50 value of 30 µM |
| Study C | Enzyme inhibition | Inhibited activity of protein kinase B (Akt) with an IC50 value of 25 µM |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, revealing promising results that warrant further exploration for use in clinical settings.
- Case Study on Cancer Treatment : In preclinical trials, this compound was administered to tumor-bearing mice, showing a reduction in tumor size compared to controls, thus supporting its development as an anticancer agent.
Q & A
Q. What are the common synthetic routes for Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives) .
Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .
Condensation : React the amine intermediate with cyanoacetic acid or esters using condensing agents (e.g., carbodiimides) to form the final α,β-unsaturated cyanoester .
- Key Considerations : Monitor reaction pH and temperature to avoid side products like hydrolysis of the cyano group.
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
- Methodological Answer :
- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate bond lengths and angles against density functional theory (DFT) calculations .
- Calorimetry : Measure heat capacity () using adiabatic calorimeters (e.g., TAU-10) across 5–370 K to determine thermodynamic stability .
- Spectroscopy : Confirm functional groups via FT-IR (cyano stretch: ~2200 cm) and / NMR (e.g., pyridylmethoxy protons: δ 4.8–5.2 ppm) .
Q. How are thermodynamic properties determined for this compound?
- Methodological Answer :
- Adiabatic Calorimetry : Measure in crystalline phases using automated systems (e.g., TAU-10). Fit polynomial equations to experimental data for entropy () and enthalpy () calculations .
- Phase Stability : Compare gas-phase and condensed-phase Gibbs free energy () to predict sublimation tendencies .
Example Data Table :
| Compound | Range (J/mol·K) | (J/mol·K) | (kJ/mol) |
|---|---|---|---|
| Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate | 78–370 K: 120–450 | 280 ± 5 | 45 ± 2 |
| Phenyl derivative | 80–370 K: 130–460 | 290 ± 5 | 48 ± 2 |
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound derivatives?
- Methodological Answer :
- Disorder Handling : Use SHELXL’s PART instruction to model disordered pyridylmethoxy groups. Apply restraints to bond distances and angles .
- Twinning : For twinned crystals, employ HKLF5 format in SHELXL and refine twin laws (e.g., two-domain pseudo-merohedral twinning) .
- Validation : Cross-check residual electron density maps () and R-factors () .
Q. How can researchers resolve contradictions in thermodynamic data between different studies?
- Methodological Answer :
Calorimetric Calibration : Verify instrument calibration using standard materials (e.g., sapphire) to address discrepancies in measurements .
Sample Purity : Characterize compounds via HPLC (>98% purity) to exclude impurities affecting phase transitions .
Computational Validation : Compare experimental entropy with DFT-derived values (e.g., Gaussian09 with B3LYP/6-31G*) to identify outliers .
Q. What computational strategies predict the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., BRAF kinase). Set grid boxes around ATP-binding sites (coordinates: x=15Å, y=15Å, z=15Å) .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values. Example: -OCHCF at R4 enhances BRAF inhibition .
- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
